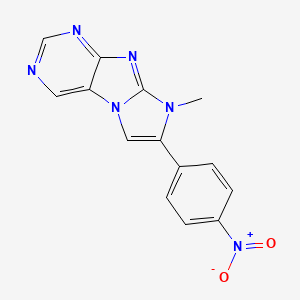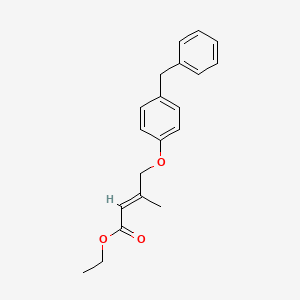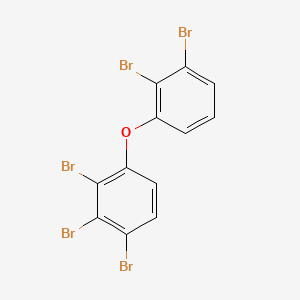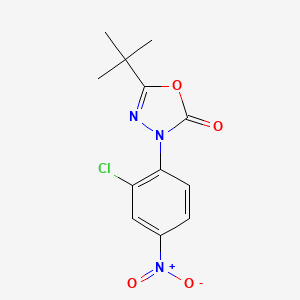
3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-nitrophenyl group and a tert-butyl group attached to the oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or DMF; temperatures ranging from room temperature to reflux.
Reduction: Reducing agents like hydrogen gas, palladium on carbon (Pd/C) catalyst; solvents like ethanol or methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide; acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized products with higher oxidation states.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and chloro groups can influence its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the tert-butyl group.
5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the chloro-nitrophenyl group.
3-(2-Nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one: Lacks the chloro group.
Uniqueness
The presence of both the chloro-nitrophenyl group and the tert-butyl group in 3-(2-Chloro-4-nitrophenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one makes it unique compared to other similar compounds
Eigenschaften
CAS-Nummer |
31399-83-4 |
|---|---|
Molekularformel |
C12H12ClN3O4 |
Molekulargewicht |
297.69 g/mol |
IUPAC-Name |
5-tert-butyl-3-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C12H12ClN3O4/c1-12(2,3)10-14-15(11(17)20-10)9-5-4-7(16(18)19)6-8(9)13/h4-6H,1-3H3 |
InChI-Schlüssel |
ZVCSOYNAOLZQED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



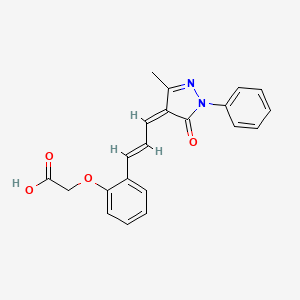

![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
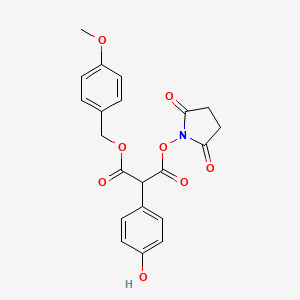

![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)
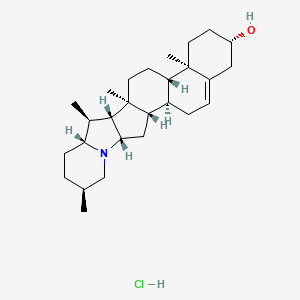
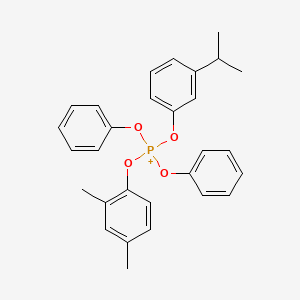
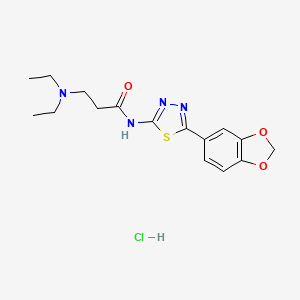
![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
